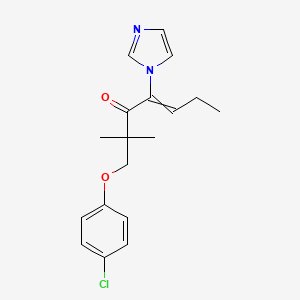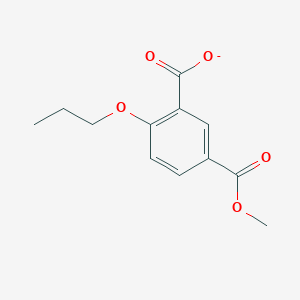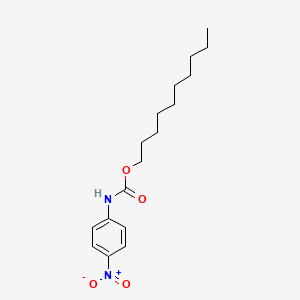
2,6-Piperidinedimethanol, 1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedimethanol, 1-(phenylmethyl)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the piperidine ring and a phenylmethyl group attached to the nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The reaction conditions are generally mild, and the process is straightforward, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedimethanol, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,6-Piperidinedimethanol, 1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedimethanol: Lacks the phenylmethyl group but shares similar hydroxyl functionalities.
2,5-Disubstituted Piperidines: Differ in the position of substitution but exhibit similar chemical properties.
Spiropiperidines: Contain a spirocyclic structure, offering unique steric and electronic properties.
Uniqueness
2,6-Piperidinedimethanol, 1-(phenylmethyl)- is unique due to the presence of both hydroxyl groups and a phenylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
[1-benzyl-6-(hydroxymethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-10-13-7-4-8-14(11-17)15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,16-17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSKJLOQJGMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(C1)CO)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476936 |
Source


|
| Record name | 2,6-Piperidinedimethanol, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92323-06-3 |
Source


|
| Record name | 2,6-Piperidinedimethanol, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)

![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)

![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)

